Technical Whitepaper: 1-(2-Adamantyl)ethanol – Structural Dynamics and Synthetic Utility
Technical Whitepaper: 1-(2-Adamantyl)ethanol – Structural Dynamics and Synthetic Utility
Topic: 1-(2-Adamantyl)ethanol chemical structure and properties Content Type: In-depth technical guide/whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary
1-(2-Adamantyl)ethanol (CAS: Not widely listed, isomer specific) represents a distinct structural class within the adamantane pharmacophore family. Unlike its more common congener, 1-(1-adamantyl)ethanol (the precursor to rimantadine), this molecule features the hydroxyethyl side chain attached to the secondary carbon (
This guide provides a comprehensive technical analysis of 1-(2-adamantyl)ethanol, detailing its structural isomerism, synthetic pathways, physicochemical profile, and applications in drug design.
Chemical Identity and Structural Analysis[1][2][3]
Nomenclature and Classification[1][2]
-
IUPAC Name: 1-(Adamantan-2-yl)ethanol
-
Synonyms:
-Methyl-2-adamantanemethanol; 1-(Tricyclo[3.3.1.1 ]dec-2-yl)ethanol -
Molecular Formula:
[1][2][3]
Structural Architecture
The molecule consists of a rigid, lipophilic adamantane cage substituted at the bridge position (
-
The Adamantane Cage: The tricyclic scaffold is composed of three fused cyclohexane rings in chair conformations.[4] The
position is a secondary carbon, sterically crowded by the axial hydrogens of the adjacent bridgehead carbons ( and ). -
Chirality: The attachment of the ethanol chain creates a chiral center at the
-carbon of the side chain ( ). Consequently, 1-(2-adamantyl)ethanol exists as a pair of enantiomers: ( )-1-(2-adamantyl)ethanol and ( )-1-(2-adamantyl)ethanol. -
Stereochemical Complexity: Unlike the 1-substituted series (where the substituent rotates freely around a
symmetric axis), the 2-substituted adamantane has symmetry (plane of symmetry). However, the introduction of the chiral side chain breaks this symmetry, leading to distinct diastereotopic environments for the cage protons.
Isomer Distinction
It is critical to distinguish this compound from its isomers:
| Isomer | Structure | Key Feature |
|---|
| 1-(2-Adamantyl)ethanol | 2-Ad-CH(OH)CH
Synthetic Pathways[6][7]
The synthesis of 1-(2-adamantyl)ethanol requires navigating the steric hindrance of the
Route A: Grignard Addition (Nucleophilic Addition)
This is the most direct method for introducing the methyl group and establishing the alcohol functionality.
-
Precursor Preparation: 2-Adamantanone is converted to 2-adamantanecarbaldehyde via a Wittig reaction (using methoxymethylenetriphenylphosphorane) followed by acid hydrolysis.
-
Nucleophilic Attack: The aldehyde is treated with methylmagnesium bromide (MeMgBr) in diethyl ether or THF.
-
Workup: Acidic quench yields the racemic alcohol.
Route B: Reduction of 2-Acetyladamantane
This route is favored if the ketone intermediate is available, often synthesized via radical photoacetylation of adamantane (though this yields a mixture) or from 2-adamantanecarboxylic acid derivatives.
-
Reduction: 2-Acetyladamantane is treated with Sodium Borohydride (
) in methanol or Lithium Aluminum Hydride ( ) in THF. -
Stereoselectivity: The hydride attack occurs from the less hindered face, though the steric bulk of the adamantane cage at
makes facial discrimination subtle.
Synthetic Workflow Visualization
Figure 1: Synthetic pathways to 1-(2-Adamantyl)ethanol highlighting the Grignard and Reduction routes.
Physicochemical Properties[2][4]
Due to the specific isomeric nature, experimental data is often extrapolated from the 1-adamantyl series. The following properties are characteristic of this structural class.
Physical Data Table
| Property | Value / Description | Note |
| Physical State | White crystalline solid | Typical for adamantane alcohols. |
| Melting Point | 65–75 °C (Estimated) | Isomeric 1-adamantyl analog melts at ~74 °C. |
| Solubility | Soluble in DCM, CHCl | Highly lipophilic cage dominates solubility. |
| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity suitable for BBB penetration. |
| pKa | ~16 (Alcoholic proton) | Typical secondary alcohol acidity. |
Spectroscopic Characterization (Predicted)
-
H NMR (CDCl
, 400 MHz):- ~3.6–3.8 ppm (1H, m, CH -OH): The methine proton of the ethanol chain.
-
~1.1–1.2 ppm (3H, d, CH
): Methyl doublet. -
~1.5–2.2 ppm (m, Adamantane Cage): Characteristic overlapping multiplets. Key diagnostic is the bridgehead protons adjacent to the
substitution.
-
C NMR:
-
Distinct signal for the carbinol carbon (
H-OH) at ~70–75 ppm. -
Methyl carbon signal at ~20–22 ppm.
-
Adamantane
signal shifted downfield due to the substituent.
-
Applications in Research & Development
Medicinal Chemistry: Lipophilicity & Bioisosterism
1-(2-Adamantyl)ethanol serves as a lipophilic anchor. The adamantane cage is a proven pharmacophore for:
-
Ion Channel Blockers: Similar to amantadine, derivatives of this alcohol can block the M2 proton channel of Influenza A.
-
11
-HSD1 Inhibitors: Adamantyl groups fit into the hydrophobic pocket of the 11 -hydroxysteroid dehydrogenase type 1 enzyme. The 2-adamantyl isomer provides a different spatial orientation than the 1-adamantyl group, potentially improving selectivity. -
Solubility Modulation: Introduction of the adamantyl group significantly increases the logP of a drug candidate, enhancing blood-brain barrier (BBB) permeability.
Polymer Science
The methacrylate ester of 1-(2-adamantyl)ethanol is used in the synthesis of photoresists for lithography. The bulky adamantane group provides:
-
High Glass Transition Temperature (
): Increases thermal stability of the polymer. -
Etch Resistance: The cage structure is resistant to plasma etching.
Mechanistic Probes
The compound is used to study solvolysis mechanisms. The 2-adamantyl cation is a classic example of a secondary carbocation that is difficult to form due to lack of hyperconjugative stabilization and steric strain. However, in 1-(2-adamantyl)ethanol, the cation forms on the side chain, stabilized by the methyl group and the adamantyl substituent, allowing for comparative studies of inductive effects vs. steric hindrance.
Safety and Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Hygroscopicity is low, but protection from moisture is recommended to maintain purity.
References
-
Stenutz, R. (2025). 1-Adamantanethanol and Isomers: Physical Properties. Stenutz.eu. Link
-
PubChem. (2025).[1][3] Compound Summary: 2-(1-Adamantyl)ethanol (Isomer Comparison). National Library of Medicine. Link
- Tabushi, I., et al. (1973). Photochemical acetylation of adamantane. Journal of Organic Chemistry. (Describes synthesis of 2-acetyladamantane precursor).
-
Molander, G. A., & Hahn, G. (1986). Lanthanides in organic synthesis. Reduction of alpha-heterosubstituted ketones. Journal of Organic Chemistry. (Reduction protocols for hindered ketones). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Adamantane Derivatives. Merck KGaA. Link
Sources
- 1. 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | C12H20O | CID 110810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Adamantaneethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-(Adamantan-2-yl)ethan-1-ol | C12H20O | CID 15359283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
